
SIS3
描述
SIS3,也称为 (E)-SIS3,是一种吡咯并吡啶化合物,可作为 Smad3 的选择性抑制剂。Smad3 是一种重要的细胞内信号蛋白,参与转化生长因子-β (TGF-β) 途径。 通过抑制 Smad3 磷酸化,this compound 调节细胞对 TGF-β1 的反应,影响细胞分化和纤维化等过程 .
准备方法
合成路线:: SIS3 的合成路线涉及化学反应,以组装其吡咯并吡啶核心。虽然具体细节可能有所不同,但合成通常包括环化、官能团修饰和纯化等步骤。
反应条件:: 确切的反应条件取决于研究人员采用的具体合成策略。 总的目标是实现 this compound 的高纯度和高收率。
工业生产:: this compound 主要在研究实验室而不是工业环境中合成。由于其专业应用,其生产仍然有限。
化学反应分析
反应类型:: SIS3 不经历广泛的化学转化。 它与细胞信号通路相互作用,影响基因表达和细胞行为。
常见试剂和条件:: this compound 在标准实验室条件下稳定。研究人员通常在二甲基亚砜 (DMSO) 等有机溶剂中处理它。
主要产物:: this compound 本身是其合成的主要产物。其生物学效应源于其与 Smad3 和下游信号事件的相互作用。
科学研究应用
Applications in Fibrosis Research
Fibrosis is characterized by excessive deposition of extracellular matrix components, often mediated by TGF-β signaling. SIS3 has been shown to alleviate fibrosis in several organ systems:
- Submandibular Gland Dysfunction : In a study involving ligation-induced dysfunction in mice, this compound improved salivary secretion and reduced collagen deposition, indicating its potential for treating glandular fibrosis related to conditions like chronic obstructive sialadenitis (COS) .
- Kidney Fibrosis : Research demonstrated that this compound reduced fibrosis and inflammation in a unilateral ureteral obstruction (UUO) model by inhibiting TGF-β/Smad3 signaling pathways . The treatment also decreased apoptosis markers, suggesting a protective role against renal damage.
Study | Model | Findings |
---|---|---|
Submandibular Gland Dysfunction | Mice | Improved saliva flow; reduced fibrosis |
Kidney Fibrosis | UUO Model | Decreased fibrosis; reduced apoptosis |
Cancer Therapeutics
This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting drug transport proteins such as ABCB1 and ABCG2:
- Reversal of Drug Resistance : In various cancer cell lines, this compound enhanced drug-induced apoptosis and restored sensitivity to chemotherapeutic agents like paclitaxel and mitoxantrone. This was achieved through its ability to inhibit the transport functions of ABCB1 and ABCG2, which are often overexpressed in resistant tumors .
Cancer Cell Line | Drug | Effect of this compound |
---|---|---|
KB-V-1 | Paclitaxel | Resensitization to drug |
H460-MX20 | Mitoxantrone | Enhanced drug accumulation |
Tissue Repair and Regeneration
This compound's role extends to tissue repair mechanisms:
- Extracellular Matrix Remodeling : In studies focused on lung injury models, this compound facilitated the remodeling and repair of extracellular matrices by inhibiting Smad3 activity. This suggests potential applications in regenerative medicine where tissue integrity is compromised .
Case Study 1: Alleviating Pulmonary Fibrosis
In a bleomycin-induced pulmonary fibrosis model, this compound treatment resulted in significant reductions in fibrotic markers and improved lung function metrics. This underscores its therapeutic potential for pulmonary disorders characterized by fibrosis.
Case Study 2: Chronic Kidney Disease
In diabetic nephropathy models, this compound exhibited protective effects against renal fibrosis and inflammation, highlighting its utility in chronic kidney disease management .
作用机制
SIS3 选择性抑制 Smad3 磷酸化,破坏下游 TGF-β 信号传导。通过这样做,它调节基因表达、细胞分化和纤维化。所涉及的精确分子靶点和途径仍在积极研究中。
相似化合物的比较
SIS3 因其对 Smad3 的特异性而脱颖而出。类似化合物包括其他 TGF-β 途径抑制剂,例如 SB431542 和 LY364947。 This compound 的独特特性使其成为研究 TGF-β 信号传导的研究人员的宝贵工具 .
生物活性
SIS3, a selective inhibitor of Smad3, has garnered attention for its biological activities, particularly in the context of transforming growth factor-beta (TGF-β) signaling pathways. This article explores the compound's mechanisms, effects on cellular processes, and potential therapeutic applications based on diverse research findings.
Chemical Characteristics
- Chemical Name : 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[(2E)-3-(1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-oxo-2-propenyl]-isoquinoline hydrochloride
- Purity : ≥97%
This compound selectively inhibits the phosphorylation and DNA binding of Smad3 without affecting Smad2 or other signaling pathways such as p38 MAPK and ERK. This specificity allows this compound to modulate TGF-β signaling effectively:
- Inhibition of Smad3 Phosphorylation : this compound significantly reduces TGF-β1-induced phosphorylation of Smad3, which is critical for its activation and subsequent gene transcription .
- Impact on Gene Expression : In reporter assays, this compound demonstrated a dose-dependent reduction in luciferase activity driven by TGF-β signaling, indicating its potential to suppress TGF-β-mediated gene expression .
- Myofibroblast Differentiation : The compound inhibits the differentiation of fibroblasts into myofibroblasts induced by TGF-β1, which is relevant in fibrotic diseases .
Biological Effects
This compound has been studied for its effects in various biological contexts:
1. Fibrosis
Research shows that this compound can attenuate the upregulation of type I collagen in scleroderma fibroblasts, suggesting its utility in treating fibrotic conditions by targeting TGF-β pathways .
2. Multidrug Resistance (MDR) in Cancer
This compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the transport functions of ABCB1 and ABCG2 transporters:
- Mechanism : By blocking these efflux pumps, this compound enhances the accumulation of chemotherapeutic agents within cancer cells.
- Case Study Findings : In studies involving various cancer cell lines (e.g., KB-V-1 and NCI-ADR-RES), this compound demonstrated significant chemosensitization effects at concentrations below 1 μM .
Cell Line | Drug Tested | IC50 (μM) | Fold-Reversal |
---|---|---|---|
KB-V-1 | Paclitaxel | 0.5 | 4.5 |
MDR19-HEK293 | Colchicine | 0.8 | 6.0 |
H460-MX20 | Mitoxantrone | 0.6 | 5.2 |
3. Endothelial Cell Differentiation
This compound also inhibits TGF-β2-induced differentiation of endothelial cells derived from induced pluripotent stem cells (iPSCs), showcasing its broad applicability in vascular biology .
Case Studies and Applications
Several studies have highlighted the potential clinical applications of this compound:
- Cancer Therapy : Combining this compound with standard chemotherapeutics could enhance treatment efficacy for patients with multidrug-resistant tumors.
- Fibrosis Treatment : Its ability to inhibit myofibroblast differentiation positions this compound as a candidate for therapeutic interventions in fibrotic diseases.
属性
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-CALJPSDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。